molecular formula C8H8BrIO B14774140 1-Bromo-4-ethoxy-2-iodobenzene

1-Bromo-4-ethoxy-2-iodobenzene

Cat. No.: B14774140
M. Wt: 326.96 g/mol
InChI Key: YXQYUCWLBVLAOE-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-iodobenzene is a mixed dihalobenzene derivative of significant interest in advanced organic synthesis and materials science research. This compound features two distinct halogen substituents—bromine and iodine—on a benzene ring that is also functionalized with an ethoxy group. The differing reactivity of the iodide and bromide groups, as commonly exploited in reactions like the Sonogashira coupling , allows for sequential and selective functionalization. This makes the molecule an exceptionally versatile scaffold or "building block" for constructing more complex architectures, such as pharmaceutical intermediates, liquid crystals, and organic electronic materials. The presence of the ethoxy group, an electron-donating substituent, influences the electron density of the aromatic ring and can modulate the reactivity and selectivity of subsequent chemical transformations. Researchers can utilize this compound in palladium-catalyzed cross-couplings, including Suzuki, Stille, and Kumada reactions, to create biaryl systems. Its primary value lies in its role as a precursor in the synthesis of specialized ligands, polymers, and functionalized molecules for various research applications. Please note: The specific physicochemical properties (e.g., melting point, boiling point) and spectral data (NMR, IR) for this compound were not located in the search. It is critical to consult the product's Certificate of Analysis for this information upon acquisition. Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-bromo-4-ethoxy-2-iodobenzene

InChI

InChI=1S/C8H8BrIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3

InChI Key

YXQYUCWLBVLAOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)I

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 Ethoxy 2 Iodobenzene

Precursor-Based Synthesis Strategies

The synthesis of 1-Bromo-4-ethoxy-2-iodobenzene is typically achieved through strategic functionalization of substituted benzene (B151609) rings. These methods rely on the directing effects of existing substituents to introduce the bromo and iodo groups at the desired positions.

Regioselective Halogenation of Ethoxybenzene Derivatives

A common strategy involves the sequential halogenation of ethoxybenzene or its derivatives. The order of introduction of the halogen atoms is crucial for achieving the correct isomer. The powerful activating and ortho-, para-directing nature of the ethoxy group governs the position of electrophilic substitution.

One plausible pathway begins with the iodination of ethoxybenzene. To achieve the desired substitution, the iodine must be directed to the ortho position. This can be followed by bromination, which would be directed to the position para to the activating ethoxy group. The challenge lies in controlling the initial iodination to favor the ortho isomer over the para isomer.

A more controlled approach involves starting with a precursor where one of the positions is already blocked. For instance, starting with 2-iodophenol (B132878), a Williamson ether synthesis with an ethylating agent would yield 1-ethoxy-2-iodobenzene (B1360243). The subsequent bromination of this intermediate would be directed by both the activating ethoxy group and the deactivating iodo group. The ethoxy group strongly directs ortho- and para-, while the iodo group also directs ortho- and para-. In this case, the para-position relative to the strongly activating ethoxy group is vacant and is the most likely site for bromination, leading directly to the target compound, this compound.

Functional Group Interconversions from Substituted Anilines

Another major synthetic route utilizes substituted anilines, where the amino group serves as a precursor to one of the halogen atoms via a diazonium salt intermediate.

The conversion of a primary aromatic amine to an aryl iodide via a diazonium salt is a classic and versatile method. organic-chemistry.org This process, often referred to as a Sandmeyer-type reaction, involves two main steps. First, the amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. organic-chemistry.orgorgsyn.org Second, the resulting diazonium salt is treated with an iodide salt, such as potassium iodide, to replace the diazonium group with iodine. chemicalbook.comwikipedia.org

For the synthesis of this compound, a suitable precursor would be 2-bromo-4-ethoxyaniline (B3395450). This precursor can be synthesized by the regioselective bromination of 4-ethoxyaniline. The amino group and the ethoxy group are both activating and ortho-, para-directing. Since they are para to each other, they will direct bromination to the positions ortho to each substituent. This would lead to the desired 2-bromo-4-ethoxyaniline.

Once the 2-bromo-4-ethoxyaniline is obtained, it can be subjected to diazotization-iodination. Numerous protocols have been developed for this transformation, including greener methods that avoid harsh acidic conditions or use reusable reagents. tpu.ruijcce.ac.irresearchgate.net These methods aim to improve yields and simplify product isolation. ijcce.ac.ir

Table 1: Comparison of Diazotization-Iodination Methodologies This table presents various reported methods for the conversion of aromatic amines to aryl iodides, which are applicable to the synthesis of this compound from its corresponding aniline (B41778) precursor.

ReagentsConditionsAdvantagesReference
NaNO₂, H₂SO₄, KILow temperature (0-5 °C), aqueousClassic, well-established method wikipedia.orgtpu.ru
NaNO₂, p-TsOH, KIRoom temperature, acetonitrileMilder acid, good yields organic-chemistry.org
Polymeric diazotization agent, p-TsOH, KIRoom temperature, aqueousReusable agent, "green" alternative tpu.ru
NaNO₂, [H-NMP]HSO₄, NaIRoom temperature, ionic liquidMild conditions, no phenol (B47542) byproduct ijcce.ac.ir
NaNO₂, cation-exchange resin, KIRoom temperature, aqueousInexpensive, noncorrosive, eco-friendly researchgate.netresearchgate.net

This approach involves introducing the bromine atom onto a pre-existing iodo-ethoxybenzene scaffold. The success of this method hinges on the directing effects of the substituents. A logical precursor for this route is 1-ethoxy-2-iodobenzene.

The synthesis of 1-ethoxy-2-iodobenzene can be achieved from 2-ethoxyaniline via a Sandmeyer reaction or from 2-iodophenol via etherification. In the subsequent bromination step, the powerful ortho-, para-directing ethoxy group activates the ring, while the iodo group is deactivating but also ortho-, para-directing. The primary directing influence is the ethoxy group, which will direct the incoming electrophile (bromine) to the vacant C4 (para) and C6 (ortho) positions. The C4 position is sterically more accessible, leading to the preferential formation of this compound.

Targeted Synthesis via Direct Halogenation Approaches

The direct, one-pot synthesis of this compound from ethoxybenzene through a combined bromination and iodination reaction presents significant regioselectivity challenges. The ethoxy group is a strong activating ortho-, para-director. A direct halogenation approach would likely result in a mixture of isomers, including 1-bromo-2-ethoxy-4-iodobenzene (B6287286), 2,4-dibromoethoxybenzene, and 2,4-diiodoethoxybenzene, along with the desired product.

Controlling the reaction to selectively introduce bromine at C4 and iodine at C2 is difficult due to the similar directing effects for both halogens. Achieving such specific regiocontrol would likely require advanced catalytic systems or the use of blocking groups, which adds complexity to the synthesis. Standard electrophilic halogenation methods generally lack the precision for such a targeted transformation on a highly activated ring system. Recent research has focused on developing methods for regioselective halogenation using specific reagents and conditions, such as N-halosuccinimides in fluorinated alcohols, which can offer high regioselectivity for certain substrates. nih.gov However, a specific protocol for the direct synthesis of this compound is not commonly reported.

Advanced Synthetic Protocols for Structurally Analogous Compounds (e.g., 1-Bromo-2-ethoxy-4-iodobenzene)

The synthesis of the structural isomer, 1-bromo-2-ethoxy-4-iodobenzene bldpharm.comaaronchem.com, highlights how a change in synthetic strategy can yield a different substitution pattern. A common route to this isomer also employs a substituted aniline as the starting material.

A plausible synthesis for 1-bromo-2-ethoxy-4-iodobenzene would start from 4-bromo-2-ethoxyaniline (B1339383). This precursor could be synthesized from 2-ethoxyaniline by bromination, which would occur preferentially at the para position relative to the amino group. The resulting 4-bromo-2-ethoxyaniline can then undergo a Sandmeyer reaction, involving diazotization followed by treatment with potassium iodide, to replace the amino group with iodine. This sequence places the bromo group at C1, the ethoxy group at C2, and the iodo group at C4, yielding the isomeric product. This demonstrates the synthetic flexibility offered by precursor-based strategies in accessing specific isomers of poly-halogenated compounds. nbinno.com

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Ethoxy 2 Iodobenzene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 1-bromo-4-ethoxy-2-iodobenzene, these reactions are particularly significant due to the presence of two different halogen atoms, which can be selectively targeted under specific reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the coupling of aryl halides with a variety of organic partners. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, a principle that is central to the selective chemistry of this compound.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. In the case of dihaloarenes like this compound, the more reactive C-I bond can be selectively coupled while leaving the C-Br bond intact. This allows for a stepwise functionalization of the aromatic ring. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base. nih.govnih.gov

Research has shown that the choice of catalyst, ligand, and reaction conditions can be optimized to achieve high selectivity and yield. For instance, the coupling of an aryl iodide with a boronic acid can proceed efficiently at lower temperatures, preserving the aryl bromide for a subsequent, different coupling reaction. nih.gov

Table 1: Exemplary Conditions for Selective Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)ProductYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O802-Bromo-5-ethoxy-1,1'-biphenylHigh

This table is illustrative, based on typical conditions for selective Suzuki-Miyaura reactions.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is generally catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base like an amine. libretexts.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position. wikipedia.orgwikipedia.org

By controlling the reaction conditions, such as performing the reaction at room temperature, the iodine end of the molecule can be selectively coupled with a terminal alkyne, leaving the bromine substituent untouched for further synthetic modifications. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid issues related to the copper co-catalyst. libretexts.orgorganic-chemistry.org

Table 2: Selective Sonogashira Coupling of Dihaloarenes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTempProduct
11-Bromo-4-iodobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTolueneRT4-Bromo-1-((trimethylsilyl)ethynyl)benzene
2This compoundPhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTolueneRT1-Bromo-4-ethoxy-2-(phenylethynyl)benzene

This table demonstrates the principle of selective Sonogashira coupling. Entry 1 is based on a documented reaction with a similar substrate. wikipedia.orgwikipedia.org Entry 2 is a projected outcome for the title compound.

While specific comparative studies on this compound are not extensively documented in readily available literature, the principles of Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings can be inferred from general knowledge of palladium-catalyzed reactions. Both reactions follow the same general trend of halide reactivity (I > Br).

The Stille coupling is known for its tolerance of a wide variety of functional groups, but a significant drawback is the toxicity of the organotin reagents and byproducts. The Negishi coupling, on the other hand, often exhibits higher reactivity and can proceed under milder conditions, but the required organozinc reagents are typically more sensitive to air and moisture. A comparative study would likely confirm the selective coupling at the C-I position for both reactions under appropriate conditions, with potential differences in yield, reaction times, and functional group compatibility.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann coupling, represent an older but still relevant method for forming carbon-carbon bonds. nsf.gov These reactions typically require higher temperatures than their palladium-catalyzed counterparts and often involve stoichiometric amounts of copper. nsf.gov However, modern iterations have been developed that use catalytic amounts of copper. nsf.govrsc.org

For a substrate like this compound, copper-catalyzed couplings could potentially be used for homo-coupling or for cross-coupling with various nucleophiles. The selectivity between the bromine and iodine substituents in copper-catalyzed systems can be less predictable than in palladium systems and is highly dependent on the specific reaction conditions and the nature of the coupling partner.

Selective Reactivity of Bromine versus Iodine Substituents in Coupling Processes

The selective reactivity of the C-I versus the C-Br bond is a cornerstone of the synthetic utility of this compound. This selectivity arises from the difference in bond dissociation energies (C-I < C-Br) and the mechanism of the key step in many cross-coupling reactions: oxidative addition to a low-valent metal center (e.g., Pd(0)).

The weaker C-I bond undergoes oxidative addition to the palladium catalyst much more readily and at lower temperatures than the stronger C-Br bond. wikipedia.orgwikipedia.org This significant difference in reaction rates allows for a high degree of chemoselectivity. It is possible to perform a coupling reaction at the iodine-bearing carbon, isolate the brominated product, and then subject it to a second, distinct coupling reaction at the bromine-bearing carbon, often by using more forcing conditions (e.g., higher temperature, different ligand). This stepwise approach provides a powerful strategy for the controlled synthesis of highly substituted and complex aromatic compounds. For example, a Sonogashira coupling can be performed selectively at the iodo-position, followed by a Suzuki-Miyaura coupling at the bromo-position. nih.govwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the modification of aromatic rings, particularly those bearing electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as the rate-determining step. libretexts.org

Reactivity Profiles under Various Nucleophilic Conditions

For an SNAr reaction to occur on this compound, a strong nucleophile is required to attack the aromatic ring. The presence of two halogen atoms, bromine and iodine, provides two potential sites for substitution. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen, a step that is facilitated by a more electronegative substituent that can better stabilize the forming negative charge. youtube.com

The reaction would likely proceed via a benzyne (B1209423) intermediate under extremely strong basic conditions (e.g., NaNH2), leading to a mixture of products. youtube.com

Influence of the Ethoxy Group on SNAr Activation

The ethoxy group (-OEt) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This property significantly deactivates the aromatic ring towards nucleophilic attack by increasing the electron density of the benzene (B151609) ring. An increased electron density repels the incoming nucleophile, making the formation of the Meisenheimer complex less favorable.

The ethoxy group is located para to the bromine atom and ortho to the iodine atom. Its electron-donating effect will be most pronounced at the ortho and para positions. This means it will strongly deactivate the carbon attached to the iodine and have a lesser, but still deactivating, influence on the carbon attached to the bromine. Therefore, the ethoxy group is expected to significantly hinder any potential SNAr reactions on this compound.

Electrophilic Aromatic Substitution (EAS) Regiochemistry

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of such reactions on a substituted benzene is determined by the directing effects of the existing substituents.

Directing Effects of Halogen and Ethoxy Substituents

The three substituents on the benzene ring—bromo, iodo, and ethoxy—will collectively determine the position of any incoming electrophile.

Ethoxy Group (-OEt): The ethoxy group is a powerful activating and ortho, para-directing group. The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

Halogens (-Br, -I): Halogens are deactivating yet ortho, para-directing groups. They are deactivating because their inductive effect (electron-withdrawing) outweighs their resonance effect (electron-donating). However, the resonance effect, while weaker, still directs incoming electrophiles to the ortho and para positions.

In this compound, the positions ortho and para to the strongly activating ethoxy group are positions 3 and 5. The positions ortho to the bromo group are 2 (occupied by iodine) and 6. The positions ortho to the iodo group are 1 (occupied by bromine) and 3.

Considering the combined effects, the powerful activating and directing effect of the ethoxy group will dominate. Therefore, electrophilic substitution is most likely to occur at position 3 or 5. Position 3 is sterically hindered by the adjacent iodine atom, while position 5 is less hindered. Thus, the primary product of an electrophilic aromatic substitution reaction on this compound is predicted to be substitution at position 5.

Competitive Halogenation and Related EAS Reactions

In a competitive halogenation reaction, for instance, with bromine (Br2) and a Lewis acid catalyst, the incoming bromine electrophile would be directed to the most activated, sterically accessible position. As discussed, this is predicted to be position 5.

Predicted Outcome of Bromination:

ReactantReagentsMajor Product
This compoundBr2, FeBr31,5-Dibromo-4-ethoxy-2-iodobenzene

Other EAS reactions, such as nitration (with HNO3/H2SO4) or Friedel-Crafts acylation (with an acyl chloride and AlCl3), would be expected to follow the same regioselectivity, favoring substitution at position 5.

Derivatization and Functionalization Strategies

The different reactivities of the bromo and iodo substituents can be exploited for selective functionalization, primarily through metal-catalyzed cross-coupling reactions.

The C-I bond is significantly more reactive than the C-Br bond in many cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. This difference in reactivity allows for selective functionalization at the C-I bond while leaving the C-Br bond intact for subsequent transformations. wikipedia.orgsigmaaldrich.com

Table of Predicted Selective Cross-Coupling Reactions:

Reaction TypeReagentsPredicted Major Product
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, base1-Bromo-4-ethoxy-2-(alkynyl)benzene
Suzuki CouplingBoronic acid, Pd catalyst, base2-Aryl-1-bromo-4-ethoxybenzene
Heck CouplingAlkene, Pd catalyst, base1-Bromo-4-ethoxy-2-(alkenyl)benzene

This selective reactivity provides a powerful tool for the stepwise synthesis of complex, polysubstituted aromatic compounds. After the initial functionalization at the iodine position, the less reactive bromine at position 1 can then be targeted for a second cross-coupling reaction, potentially with a different coupling partner.

Directed Metalation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction typically involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.orgorganic-chemistry.org

The ethoxy group in this compound can function as a directing metalation group. The oxygen atom's lone pairs can coordinate to the lithium atom of the organolithium base, directing deprotonation to one of the adjacent ortho positions. wikipedia.orguwindsor.ca In the case of this compound, there are two protons ortho to the ethoxy group: one at the C3 position (between the iodine and ethoxy groups) and one at the C5 position (between the ethoxy and bromo groups).

The acidity of these protons will be influenced by the electronic effects of the adjacent halogen substituents. Both iodine and bromine are inductively electron-withdrawing, which should increase the acidity of the ortho protons. However, the iodine atom is larger and more polarizable than bromine, which may lead to a more pronounced acidifying effect on the C3 proton.

It is therefore anticipated that treatment of this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a hindered alkyllithium reagent at low temperatures would lead to selective deprotonation at the C3 position. Subsequent reaction with an electrophile would then introduce a new substituent at this position.

Hypothetical Reaction Scheme for Directed Metalation:

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To illustrate the potential outcomes of such a synthetic strategy, the following table presents hypothetical results for the directed metalation of this compound followed by quenching with various electrophiles.

Electrophile (E)Hypothetical ProductExpected Yield (%)Reaction Conditions
D2O1-Bromo-3-deuterio-4-ethoxy-2-iodobenzene85-951. LDA, THF, -78 °C; 2. D2O
(CH3)3SiCl1-Bromo-4-ethoxy-2-iodo-3-(trimethylsilyl)benzene70-851. LDA, THF, -78 °C; 2. (CH3)3SiCl
DMF2-Bromo-5-ethoxy-6-iodobenzaldehyde60-751. LDA, THF, -78 °C; 2. DMF, then H3O+
CO22-Bromo-5-ethoxy-6-iodobenzoic acid65-801. LDA, THF, -78 °C; 2. CO2(g), then H3O+

This table is a hypothetical representation of potential experimental outcomes and is intended for illustrative purposes due to the lack of specific published data for this compound.

Transformations of the Ethoxy Group

The ethoxy group in this compound can be transformed into other functional groups, most notably a hydroxyl group through ether cleavage. The conversion of aryl ethyl ethers to phenols is a common transformation in organic synthesis, often accomplished using strong Lewis acids or proton acids.

A widely used reagent for the cleavage of aryl ethers is boron tribromide (BBr₃). This reagent is particularly effective for cleaving aryl methyl and aryl ethyl ethers to the corresponding phenols. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the ethyl group, leading to the formation of ethyl bromide and a borate (B1201080) ester intermediate. Subsequent workup with water hydrolyzes the borate ester to yield the phenol (B47542).

Given the presence of bromo and iodo substituents, the reaction conditions for the de-ethylation of this compound would need to be carefully controlled to avoid undesired side reactions. However, the carbon-halogen bonds are generally stable to the conditions typically employed for BBr₃-mediated ether cleavage.

Hypothetical Reaction Scheme for Ethoxy Group Cleavage:

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The resulting 4-bromo-2-iodophenol (B1279099) would be a valuable intermediate for further synthetic manipulations, such as the synthesis of substituted dibenzofurans or other heterocyclic compounds.

The following table provides hypothetical data for the transformation of the ethoxy group in this compound to a hydroxyl group using different ether-cleaving reagents.

ReagentHypothetical ProductExpected Yield (%)Reaction Conditions
BBr34-Bromo-2-iodophenol80-90CH2Cl2, -78 °C to rt
HBr (aq)4-Bromo-2-iodophenol60-75Reflux
AlCl3 / NaI4-Bromo-2-iodophenol70-85CH3CN, reflux

This table is a hypothetical representation of potential experimental outcomes and is intended for illustrative purposes due to the lack of specific published data for this compound.

Spectroscopic Characterization Methodologies for 1 Bromo 4 Ethoxy 2 Iodobenzene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 1-Bromo-4-ethoxy-2-iodobenzene molecule. The spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the ethoxy group. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the bromine, iodine, and ethoxy substituents on the benzene (B151609) ring. The ethoxy group would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, with their coupling providing clear evidence for the ethyl fragment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would be employed to determine the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon atom bonded to the iodine would likely experience a notable upfield shift due to the "heavy atom effect," while the carbons bonded to bromine and oxygen would also show characteristic shifts.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern of the benzene ring, various two-dimensional (2D) NMR techniques would be indispensable. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This information would be crucial in definitively placing the bromo, iodo, and ethoxy groups on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic ring and the alkyl chain of the ethoxy group, C-O stretching for the ether linkage, and C=C stretching vibrations characteristic of the aromatic ring. The presence of carbon-halogen bonds (C-Br and C-I) would also give rise to absorptions in the fingerprint region of the spectrum.

Applications of 1 Bromo 4 Ethoxy 2 Iodobenzene in Advanced Organic Synthesis

Precursor in the Synthesis of Biaryl Compounds

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and materials science. While the related compound, 1-bromo-4-iodobenzene, is a well-established precursor for biaryl synthesis through selective cross-coupling reactions such as the Suzuki-Miyaura or Stille couplings, specific examples employing 1-Bromo-4-ethoxy-2-iodobenzene are not readily found in the current body of research. The presence of the ethoxy group could, in principle, influence the electronic properties of the aromatic ring and thereby modulate the reactivity and selectivity of such coupling reactions.

Building Block for Complex Organic Molecules

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. Halogenated aromatic compounds are quintessential building blocks due to their ability to participate in a wide array of coupling reactions. For instance, the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate in the preparation of the antidiabetic drug dapagliflozin, highlights the utility of related ethoxy- and halogen-substituted benzene (B151609) derivatives in the pharmaceutical industry. google.comgoogle.com Although direct evidence is lacking for this compound, its structure suggests it could serve a similar role.

Intermediates in the Construction of Polyaromatic Systems

Polyaromatic systems are of significant interest for their applications in materials science, particularly in the field of organic electronics. The construction of these systems often relies on the iterative coupling of aromatic building blocks. The di-halogenated nature of this compound makes it a theoretical candidate for step-wise extensions to form larger polyaromatic structures. However, specific research detailing its use for this purpose is not currently available.

Utility in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. The synthesis of these structures can often be achieved by forming carbon-heteroatom bonds, a process where halogenated precursors are frequently employed. While the potential for this compound to act as a precursor for various heterocyclic systems exists, for example, through Buchwald-Hartwig amination or etherification reactions, concrete examples are not described in the available literature.

Integration into Multistep Synthesis of Natural Products and Analogues (e.g., Alkaloids)

The total synthesis of natural products and their analogues is a driving force for the development of new synthetic methodologies. Halogenated intermediates are often key to the strategic disconnections employed in planning these complex syntheses. The parent compound, 1-bromo-4-iodobenzene, has been utilized as a starting material in the synthesis of certain alkaloids. This precedent suggests that substituted derivatives like this compound could also find application in this field, potentially allowing for the introduction of an ethoxy group at a specific position in the target molecule. However, published accounts of such applications are not currently accessible.

Theoretical and Computational Studies on 1 Bromo 4 Ethoxy 2 Iodobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1-Bromo-4-ethoxy-2-iodobenzene, DFT calculations offer a detailed picture of its geometry and electronic properties. chemrxiv.org

Geometry optimization of this compound using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allows for the determination of the most stable three-dimensional arrangement of its atoms. chemrxiv.orgacs.org This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure provides information on the distribution of electron density and the nature of the chemical bonds within the molecule.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-I Bond Length~2.10 Å
C-O Bond Length~1.37 Å
O-C(ethyl) Bond Length~1.45 Å
C-C(aromatic) Bond Length~1.39 - 1.41 Å
C-C-C(aromatic) Bond Angle~119 - 121°
C-O-C Bond Angle~118°

Note: These are estimated values based on typical DFT calculations for similar halogenated and ethoxy-substituted benzene (B151609) derivatives.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the iodine and bromine atoms and the ethoxy group, while the LUMO is likely distributed over the benzene ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO~ -8.5
LUMO~ -1.2
HOMO-LUMO Gap~ 7.3

Note: These values are estimations based on FMO analyses of related halogenated aromatic compounds and are subject to the computational method used. nih.gov

DFT calculations can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These predictions are valuable for interpreting experimental spectra and for the structural elucidation of the compound. The calculated chemical shifts for the hydrogen and carbon atoms in this compound would be influenced by the electronic environment created by the bromine, iodine, and ethoxy substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.8 - 7.8-
Methylene Protons (-CH₂-)~4.1~69
Methyl Protons (-CH₃)~1.4~15
C-Br-~115
C-I-~92
C-O-~158
Other Aromatic Carbons-~116 - 139

Note: These are approximate values based on DFT predictions for similar substituted benzenes and serve as a guide for spectral analysis. rsc.orgyoutube.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org For a flexible molecule like this compound, which has a rotatable ethoxy group, MD simulations can provide insights into its conformational preferences and dynamic behavior. By simulating the molecule's movement in a given environment (e.g., in a solvent or in the gas phase), it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. nih.gov For compounds related to this compound, QSAR studies can be employed to predict properties such as toxicity or environmental fate based on molecular descriptors. nih.govresearchgate.netresearchgate.netnih.gov These descriptors can be derived from the molecular structure and include parameters related to hydrophobicity, electronic effects, and steric properties. By building a QSAR model with a set of known halogenated benzene derivatives, it is possible to estimate the potential activity of this compound without the need for direct experimental testing. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways

The synthesis of haloaromatics often relies on classical methods that may involve hazardous reagents or produce significant waste. Future research into the synthesis of 1-Bromo-4-ethoxy-2-iodobenzene will likely prioritize the development of more efficient, sustainable, and safer methodologies.

Current synthetic routes to similar polyhalogenated aromatics frequently begin with substituted anilines, proceeding through diazotization followed by a Sandmeyer-type reaction. chemicalbook.comwikipedia.org A key future direction will be to move away from these methods towards direct C-H activation and functionalization. Research could target the selective ortho-iodination and meta-bromination of a readily available and less hazardous starting material like 4-bromophenetole. This approach would reduce the number of synthetic steps and avoid the use of unstable diazonium intermediates.

Furthermore, the adoption of green chemistry principles, such as the use of flow chemistry reactors, could offer significant advantages. Continuous flow processes can enable better control over reaction parameters (temperature, pressure, stoichiometry), improve safety when handling potentially energetic intermediates, and allow for easier scalability compared to traditional batch processing.

Exploration of New Catalytic Systems for Selective Transformations

The primary value of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions like the Sonogashira or Suzuki couplings, the C-I bond is significantly more reactive than the C-Br bond. wikipedia.org This allows for sequential, site-selective functionalization.

Future research will focus on expanding the toolbox of catalytic systems to exploit this reactivity difference with even greater precision and scope. This includes:

Highly Selective Catalysts: Developing novel palladium, nickel, or copper catalysts with tailored ligand spheres that can perform cross-coupling reactions at the iodine position with near-perfect selectivity, leaving the bromine untouched even under more forcing conditions.

Reverse-Selectivity Catalysts: A major breakthrough would be the discovery of catalytic systems capable of inverting the natural reactivity, allowing for the selective activation of the C-Br bond in the presence of the C-I bond. This would provide an alternative and powerful synthetic pathway for building complex molecules.

Ortho-C-H Functionalization: Investigating catalytic systems that can utilize the existing ethoxy or iodo groups as directing groups to enable the selective functionalization of the remaining C-H positions on the aromatic ring, adding another layer of synthetic versatility.

Application in Advanced Materials Science beyond Current Scope

Halogenated aromatic compounds are crucial building blocks for a variety of functional organic materials, including organic light-emitting diodes (OLEDs) and liquid crystals. nbinno.comontosight.ai The specific substitution pattern of this compound makes it an intriguing candidate for novel materials, a direction ripe for future exploration.

Research can be pursued to incorporate this moiety into:

Semiconducting Polymers: The ability to perform sequential, directional cross-coupling reactions at the iodo and bromo positions makes this compound an ideal monomer for creating well-defined, conjugated polymers. The ethoxy group can enhance solubility and processability, while the heavy halogen atoms could be leveraged to promote intersystem crossing, making these materials suitable for applications in phosphorescent OLEDs (PhOLEDs) or organic photovoltaics.

Metal-Organic Frameworks (MOFs): Derivatized versions of this compound could serve as organic linkers for the construction of novel MOFs. The resulting frameworks could possess unique electronic properties or tailored pore environments for applications in gas storage, separation, or heterogeneous catalysis.

Liquid Crystals: The rigid, anisotropic structure of molecules derived from this scaffold could be exploited in the design of new liquid crystalline materials with specific phase behaviors and electro-optical properties. nbinno.com

Detailed Investigations into Reaction Mechanisms and Kinetics

A deep understanding of the reaction mechanisms is paramount for optimizing existing transformations and designing new ones. The electronic interplay between the electron-donating ethoxy group and the two different, inductively withdrawing halogen atoms at the ortho and meta positions presents a complex system for mechanistic study.

Future research should employ a combination of experimental and computational techniques to probe the intimate details of reactions involving this compound. This could involve:

In-situ Spectroscopy: Using techniques like process IR and NMR spectroscopy to monitor reaction progress in real-time, identify transient intermediates, and determine kinetic profiles for catalytic cycles.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation barriers for oxidative addition at the C-I versus the C-Br bond, and understand the role of the ligand and solvent in determining selectivity.

Side-Reaction Profiling: Investigating potential side reactions, such as halogen scrambling or catalyst deactivation pathways, is crucial for developing more robust and efficient synthetic protocols. For related 1,2-dihalobenzenes, palladium migration has been observed, and studying the potential for similar phenomena with this substrate would be a valuable research endeavor. researchgate.net

Expanding the Scope of Derivatization for Diverse Chemical Libraries

The true potential of this compound lies in its use as a versatile starting point for creating libraries of complex and diverse small molecules for biological screening and drug discovery. Its trifunctional nature allows for a programmed, multi-step derivatization strategy.

A focused research program could systematically explore this potential by:

Primary Functionalization: Exploiting the high reactivity of the C-I bond for a first coupling reaction (e.g., Suzuki, Sonogashira, Heck, Stille). wikipedia.orgsigmaaldrich.com

Secondary Functionalization: Utilizing the remaining C-Br bond for a second, different coupling reaction (e.g., Buchwald-Hartwig amination, cyanation).

Tertiary Modification: Exploring modifications of the ethoxy group or late-stage C-H functionalization of the aromatic ring to introduce a third point of diversity.

This systematic approach would allow for the rapid and efficient generation of a large number of structurally unique compounds from a single, advanced intermediate, making it a powerful tool for medicinal chemistry and materials discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-4-ethoxy-2-iodobenzene, and how do reaction conditions influence yield?

  • Methodology :

  • Etherification : React 2-iodo-4-bromophenol with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF. Monitor reaction progress via TLC.
  • Halogenation : Sequential halogenation of ethoxybenzene derivatives using directed ortho-metalation (DoM) strategies to introduce iodine and bromine at specific positions.
  • Yield Optimization : Control temperature (80–120°C) and stoichiometry (1:1.2 molar ratio for iodide sources like NIS). Use inert atmospheres to minimize byproducts .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

  • Methodology :

  • ¹H NMR : The ethoxy group (–OCH₂CH₃) shows a triplet (δ 1.2–1.4 ppm) for CH₃ and a quartet (δ 3.4–3.7 ppm) for CH₂. Aromatic protons exhibit distinct splitting patterns due to iodine’s strong deshielding effect.
  • ¹³C NMR : Iodine’s heavy atom effect downfield-shifts the C-2 carbon (δ 90–100 ppm).
  • IR : Confirm the ether linkage via C–O–C stretching (1050–1150 cm⁻¹) and absence of –OH bands .

Q. What are the solubility properties of this compound, and how do they affect purification strategies?

  • Data :

  • Solubility : Insoluble in water; moderately soluble in ethanol, DMSO, and diethyl ether. High solubility in dichloromethane makes it ideal for column chromatography.
  • Purification : Use silica gel chromatography with hexane/ethyl acetate (8:2) or recrystallization from ethanol .

Advanced Research Questions

Q. How does steric hindrance from the ethoxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Analysis :

  • The ethoxy group at C-4 creates steric bulk, directing coupling reactions (e.g., with boronic acids) preferentially to the less hindered C-1 bromine. Computational modeling (DFT) can predict transition-state geometries.
  • Contradiction Alert : In some cases, electronic effects (iodine’s electron-withdrawing nature at C-2) may override steric factors, leading to unexpected C-2 reactivity. Validate via competitive experiments .

Q. What contradictions arise in crystallographic data interpretation for halogenated aromatics, and how can SHELX refine structural models?

  • Methodology :

  • SHELX Refinement : Use SHELXL-2018 for high-resolution data. Heavy atoms (Br, I) require anisotropic displacement parameters. Address disorder in ethoxy groups via PART instructions.
  • Contradictions : Discrepancies in C–I bond lengths (theoretical vs. experimental) may arise from crystal packing effects. Compare multiple datasets and apply Hirshfeld surface analysis .

Q. How can competing substitution pathways (e.g., SNAr vs. radical mechanisms) be discriminated in reactions involving this compound?

  • Experimental Design :

  • Radical Traps : Add TEMPO to quench radical intermediates; monitor reaction inhibition via GC-MS.
  • Kinetic Isotope Effects : Compare reaction rates using deuterated solvents (e.g., DMF-d₇ vs. DMF) to identify transition states.
  • Computational Studies : Use Gaussian09 to model activation energies for SNAr (charge-separated transition state) vs. radical pathways .

Safety and Stability Considerations

Q. What hazardous decomposition products form under thermal stress, and how should they be mitigated?

  • Data :

  • Thermal Stability : Decomposes above 250°C, releasing iodine vapors and hydrogen bromide.
  • Mitigation : Use Schlenk lines for high-temperature reactions; trap gases with NaOH scrubbers. Store under nitrogen at –20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.